5-bromo-2-(3-hydroxypropoxy)benzamide
Description
Properties
CAS No. |
63887-03-6 |
|---|---|
Molecular Formula |
C10H12BrNO3 |
Molecular Weight |
274.11 g/mol |
IUPAC Name |
5-bromo-2-(3-hydroxypropoxy)benzamide |
InChI |
InChI=1S/C10H12BrNO3/c11-7-2-3-9(15-5-1-4-13)8(6-7)10(12)14/h2-3,6,13H,1,4-5H2,(H2,12,14) |
InChI Key |
NGFSDOXNEGVQEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)N)OCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(3-hydroxypropoxy)benzamide typically involves multiple steps, starting from a benzene derivative. One common method involves the bromination of a benzene ring to introduce the bromine atom at the desired position. This is followed by the introduction of the hydroxypropoxy group through a nucleophilic substitution reaction. The final step involves the formation of the amide group through an amidation reaction.
Bromination: The benzene ring is brominated using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Nucleophilic Substitution: The brominated benzene undergoes a nucleophilic substitution reaction with 3-chloropropanol in the presence of a base like potassium carbonate (K₂CO₃) to introduce the hydroxypropoxy group.
Amidation: The resulting compound is then reacted with ammonia or an amine to form the amide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-hydroxypropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 5-bromo-2-(3-oxopropoxy)benzamide.
Reduction: Formation of 5-bromo-2-(3-hydroxypropoxy)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications of 5-bromo-2-(3-hydroxypropoxy)benzamide
This compound is an organic compound featuring a benzamide structure with a bromine substituent at the 5-position and a propoxy group at the 2-position. It has a molecular formula of and a molar mass of approximately 287.14 g/mol. The compound's structural features make it interesting for medicinal chemistry because they may influence its pharmacological properties.
Potential Applications
This compound has potential applications in various fields:
- Pharmaceutical Development: Due to its structural characteristics.
- Medicinal Chemistry: It can be used as a building block in synthesizing pharmaceutical compounds.
Interaction Studies
Interaction studies involving this compound are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically involve:
Structural Similarities
Several compounds share structural similarities with 5-Bromo-2-(2-hydroxypropoxy)benzamide. The unique combination of a bromine atom and a hydroxypropoxy group in 5-Bromo-2-(2-hydroxypropoxy)benzamide imparts distinct chemical properties that enhance its reactivity and biological interactions compared to similar compounds. This makes it a valuable candidate for further research in drug development and materials science.
Other benzamide derivatives
Mechanism of Action
The mechanism of action of 5-bromo-2-(3-hydroxypropoxy)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxypropoxy group can enhance its solubility and bioavailability, while the bromine atom can influence its binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
5-Bromo-2-(2-Oxo-2-Phenylethoxy)benzamide (3a)
- Structure : Contains a 2-oxo-2-phenylethoxy group at the 2-position instead of 3-hydroxypropoxy.
- Activity : Exhibits tranquillizing effects, with a melting point of 190–20°C and IR-confirmed amide and carbonyl groups .
5-Bromo-2-(Cyclopropanecarboxamido)benzamide (3)
- Structure : Features a cyclopropanecarboxamido group at the 2-position.
- Activity: Intermediate in the synthesis of quinazolinone derivatives with anticancer activity .
- Key Difference : The cyclopropane ring may enhance metabolic stability, whereas the 3-hydroxypropoxy group could improve solubility due to its hydrophilic hydroxyl moiety .
N-(5-Bromo-2-(1H-Tetrazol-5-yl)phenyl)-4-Methoxybenzamide (56)
- Structure : Substituted with a tetrazole ring and methoxy group.
- Activity : Potent GPR35 agonist (EC₅₀ = 0.059 μM), highlighting the importance of heterocyclic substituents for receptor binding .
- Key Difference : The tetrazole group enhances hydrogen bonding and charge interactions, unlike the neutral 3-hydroxypropoxy group .
Pharmacological Targets and Mechanisms
Physicochemical and Druglikeness Properties
- Solubility: The 3-hydroxypropoxy group likely improves aqueous solubility compared to lipophilic analogs like 2-tetradecanoylamino derivatives .
- Metabolic Stability : Hydroxyl groups may increase susceptibility to glucuronidation, whereas tetrazole or cyclopropane substituents resist metabolic degradation .
- Lipinski’s Rule : Analogs with molecular weights <500 Da and moderate logP values (e.g., compound 56, MW = 489.32) comply with druglikeness criteria, suggesting the target compound may also fit .
Q & A
Basic: What synthetic routes are commonly employed for 5-bromo-2-(3-hydroxypropoxy)benzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, derivatives of brominated benzamides are synthesized by reacting bromophenolic precursors with hydroxypropylating agents (e.g., 3-hydroxypropyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone . Optimization strategies include:
- Solvent selection : Methanol or acetone improves crystallinity and yield (e.g., 75–79% yields in –3).
- Temperature control : Reflux (~80°C) ensures complete reaction while avoiding decomposition.
- Purification : Recrystallization from methanol or ethyl acetate enhances purity (melting points: 190–221°C in –3).
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?
Methodological Answer:
- IR Spectroscopy : Prioritize peaks for NH₂ (~3400–3200 cm⁻¹), C=O (~1700–1640 cm⁻¹), and ether C-O (~1250 cm⁻¹) .
- ¹H NMR : Identify aromatic protons (δ 7.0–8.4 ppm), OCH₂CO (δ ~5.7–5.8 ppm), and NH₂ (δ ~8.4 ppm, D₂O-exchangeable) .
- Mass Spectrometry : Confirm molecular ion clusters (e.g., [M⁺] m/z 333–367 in –3) and fragmentation patterns.
Advanced: How can researchers resolve contradictions in elemental analysis data for derivatives of this compound?
Methodological Answer:
Discrepancies between calculated and observed C/H/N values (e.g., : C 53.91% calc. vs. 54.28% found) may arise from residual solvents or incomplete drying. Strategies include:
- Microanalysis refinement : Use high-purity solvents and vacuum drying.
- Combined techniques : Cross-validate with X-ray crystallography (e.g., SHELXL refinement in ) or HPLC-MS.
- Error analysis : Apply statistical models to assess systematic vs. random errors .
Advanced: What crystallographic methods are recommended for identifying polymorphs of this compound?
Methodological Answer:
Polymorphism analysis (as in benzamide derivatives, ) involves:
- Single-crystal X-ray diffraction (SCXRD) : Use SHELX software ( ) to solve structures. Orthorhombic or monoclinic systems are common.
- Thermal analysis : DSC/TGA identifies phase transitions.
- Dynamic vapor sorption (DVS) : Assess humidity-induced form changes.
- High-throughput screening : Vary solvents and cooling rates to isolate metastable forms .
Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer:
- Substituent variation : Modify the hydroxypropoxy chain or bromine position (e.g., –11 uses methoxy/hydroxy groups to modulate antibacterial activity).
- In vitro assays : Test enzyme inhibition (e.g., PLpro in ) via IC₅₀ measurements.
- Control experiments : Include DMSO controls and reference inhibitors (e.g., GRL0617 in ).
- Data modeling : Apply QSAR to correlate substituent electronegativity or steric effects with activity .
Advanced: What biophysical techniques elucidate binding cooperativity in enzyme inhibition by this compound derivatives?
Methodological Answer:
- X-ray crystallography : Resolve ligand-enzyme interactions (e.g., benzamide hydrogen bonds to Gln269/Asp164 in PLpro, ).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Mutagenesis studies : Replace key residues (e.g., Asp164) to validate binding hotspots.
- Molecular dynamics (MD) : Simulate conformational changes in enzyme loops (e.g., BL2 loop closure in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
